

# Orphanin FQ(1-11) in the Central Nervous System: A Technical Guide

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## Compound of Interest

Compound Name: Orphanin FQ(1-11)

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## Abstract

Orphanin FQ (OFQ), also known as nociceptin, is a seventeen-amino-acid neuropeptide that is the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, previously known as ORL-1. The presence of paired basic amino acids in the full-length peptide suggests that it may undergo post-translational processing to yield smaller, active fragments. Among these, the N-terminal undecapeptide, **Orphanin FQ(1-11)** [OFQ(1-11)], has been identified in the brain and demonstrates a unique pharmacological profile, distinct from both the parent peptide and traditional opioids. This technical guide provides a comprehensive overview of the current understanding of OFQ(1-11) within the central nervous system (CNS), focusing on its receptor interactions, signaling pathways, and functional roles. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing neuropeptide fragment.

## Receptor Interaction and Binding Profile

While the full-length N/OFQ peptide is the canonical ligand for the NOP receptor, studies have revealed a distinct and high-affinity binding site for OFQ(1-11) in the CNS. Using a radiolabeled analog, [(125)I][Tyr(10)]OFQ/N(1-11), a novel binding site was identified in the mouse brain with a selectivity profile intermediate between that of opioid and NOP receptors.<sup>[1]</sup> This suggests that OFQ(1-11) may have its own unique receptor or interact with a specific splice variant or conformation of the NOP receptor. The distribution of this binding site is also distinct

from that of the canonical NOP receptor, with more restricted localization in regions like the midline thalamus and ventromedial hypothalamic nucleus, whereas the NOP receptor is more widely distributed.[2]

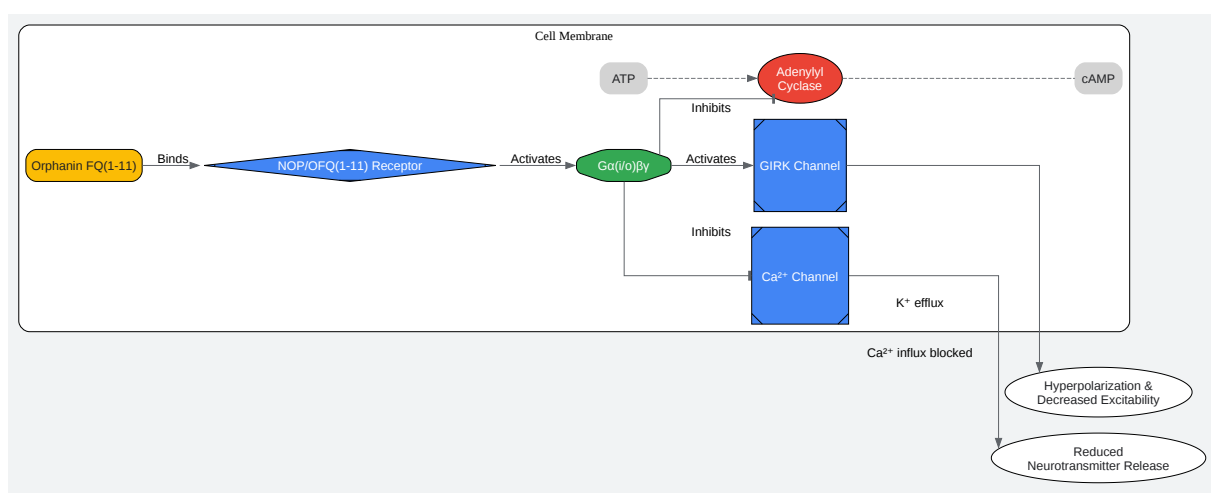
Despite its poor affinity for the classical NOP receptor in some binding assays ( $K_i > 250$  nM), OFQ(1-11) is pharmacologically active.[1] More direct binding assays have shown that OFQ(1-11) is a potent agonist of the ORL1/KOR-3 receptor with a  $K_i$  of 55 nM, while displaying no significant affinity for traditional  $\mu$ ,  $\delta$ ,  $\kappa_1$ , and  $\kappa_3$  opioid receptors ( $K_i > 1000$  nM).[3][4]

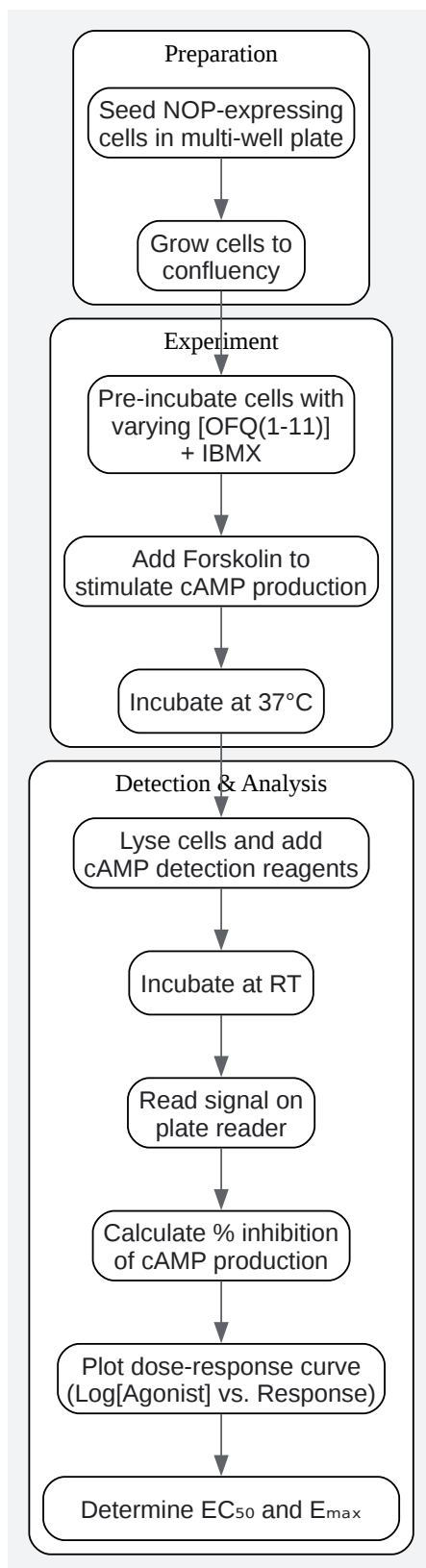
**Table 1: Binding Affinity of Orphanin FQ(1-11) and Related Ligands**

Ligand/Radioligand	Preparation	$K_i$ (nM)	$K_e$ (pM)	$B_{max}$ (fmol/mg protein)	Reference
Orphanin FQ(1-11)	ORL1/KOR-3 Receptor	55	-	-	
[(125)I] [Tyr(10)]OFQ/N(1-11)	Mouse Brain Homogenate	-	234	43	
Naloxone Benzoylhydrazide	Mouse Brain ([125)I] [Tyr(10)]OFQ/N(1-11) site)	3.9	-	-	
Dynorphin A	Mouse Brain ([125)I] [Tyr(10)]OFQ/N(1-11) site)	< 10	-	-	
$\alpha$ -neoendorphin	Mouse Brain ([125)I] [Tyr(10)]OFQ/N(1-11) site)	< 10	-	-	

## Signaling Pathways

Like its parent peptide, OFQ(1-11) exerts its effects through G protein-coupled receptors (GPCRs). The canonical NOP receptor is coupled to pertussis toxin-sensitive  $G_{i/o}$  proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociated  $G\beta\gamma$  subunits can directly modulate ion channel activity. This typically involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability, and the inhibition of voltage-gated calcium channels (N-type, L-type, P/Q-type), which reduces neurotransmitter release at presynaptic terminals.





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